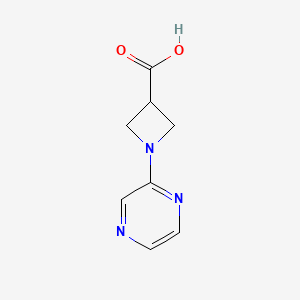
1-(Pyrazin-2-yl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)azetidine-3-carboxylic acid (PZAC) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PZAC is a derivative of pyrazine and azetidine, which are commonly found in various natural products and synthetic compounds. The unique chemical structure of PZAC makes it an interesting target for synthesis and research, as it exhibits various biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Novel Carbohydrate Mimetics
Researchers have explored the synthesis of highly functionalized enantiopure 1,2-oxazine derivatives from lithiated alkoxyallenes and carbohydrate-derived nitrones. These compounds serve as precursors for acyclic and cyclic carbohydrate-like products, including amino sugar alcohols and azetidine derivatives. This innovative approach provides a flexible entry to novel amino pyran and oxepane derivatives, highlighting the potential of pyrazine derivatives in the synthesis of carbohydrate mimetics with significant biological activities (Bouché & Reissig, 2011).
Heterocyclic Compound Synthesis
The application of the aza-Wittig reaction has led to the synthesis of pyrazinothienopyrimidine derivatives, showcasing the versatility of pyrazine derivatives in constructing complex heterocyclic structures. This work demonstrates the utility of pyrazine carboxylic acids in organic synthesis, particularly in generating compounds with potential pharmacological properties (Blanco et al., 2008).
Supramolecular Chemistry
- Supramolecular Synthons: Research into the crystal structures of pyrazinecarboxylic acids has highlighted the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings contribute to a deeper understanding of molecular self-assembly processes and offer insights for future crystal engineering strategies. This study underscores the importance of pyrazine derivatives in designing materials with predictable supramolecular structures (Vishweshwar et al., 2002).
Biochemistry and Biological Applications
- Enzyme Inhibition Studies: A series of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines was synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. These studies highlight the potential therapeutic applications of pyrazine derivatives in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease. The research demonstrates the relevance of pyrazine derivatives in the development of novel pharmaceuticals (Elumalai et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used as rigid linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
properties
IUPAC Name |
1-pyrazin-2-ylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-4-11(5-6)7-3-9-1-2-10-7/h1-3,6H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQUTXWQEVINPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(4-chlorophenyl)sulfonyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B2897527.png)

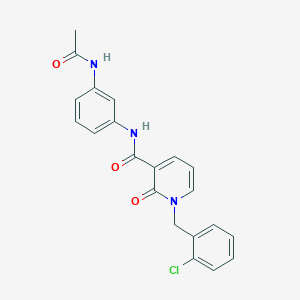
![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)
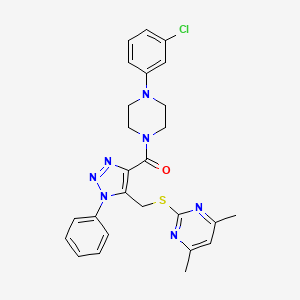
![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)
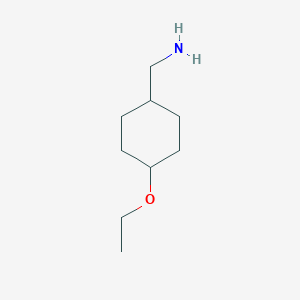
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)
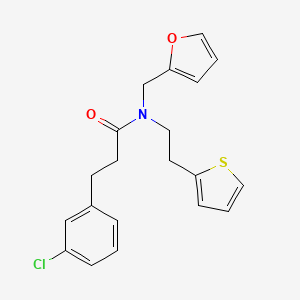


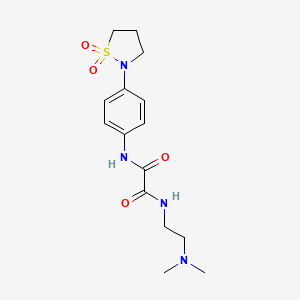
![2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2897545.png)
